molecular formula C3H4F4 B3042747 1,1,3,3-Tetrafluoropropane CAS No. 66794-30-7

1,1,3,3-Tetrafluoropropane

Cat. No.: B3042747
CAS No.: 66794-30-7
M. Wt: 116.06 g/mol
InChI Key: JDLOJZBMTBIATO-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoropropane is an organic compound with the molecular formula C₃H₄F₄. It is a colorless, odorless gas that belongs to the class of hydrofluorocarbons. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrafluoropropane can be synthesized through several methods. One common method involves the fluorination of 1,1,3,3-tetrachloropropane using hydrogen fluoride in the presence of a catalyst. The reaction typically occurs in a gas-phase reactor at elevated temperatures. Another method involves the dehalogenation of 1,1,3,3-tetrachloropropane using a dehalogenation catalyst and hydrogen gas .

Industrial Production Methods: Industrial production of this compound often involves continuous processes in which the reactants are fed into a series of reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo halogen exchange reactions where fluorine atoms are replaced by other halogens.

    Addition Reactions: It can participate in addition reactions with unsaturated compounds to form new fluorinated products.

    Dehalogenation Reactions: It can be dehalogenated to form less fluorinated compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,3,3-Tetrafluoropropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in medical imaging and as a contrast agent.

    Industry: Used as a refrigerant and in the production of fluorinated polymers.

Mechanism of Action

The mechanism by which 1,1,3,3-tetrafluoropropane exerts its effects involves its ability to participate in various chemical reactions. Its fluorine atoms can interact with other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: 1,1,3,3-Tetrafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its stability and reactivity make it valuable in various industrial and research applications .

Properties

IUPAC Name

1,1,3,3-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4/c4-2(5)1-3(6)7/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOJZBMTBIATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985358
Record name 1,1,3,3-Tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66794-30-7
Record name 1,1,3,3-Tetrafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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